

National Laboratories Accelerate Drug Discovery Through Advanced Computing and AI

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A comparative analysis of recent research from Los **Alamos** National Laboratory (LANL), Lawrence Livermore National Laboratory (LLNL), Oak Ridge National Laboratory (ORNL), and Sandia National Laboratories (SNL) reveals a shared commitment to revolutionizing drug development by leveraging high-performance computing, artificial intelligence, and novel experimental platforms. These national laboratories are at the forefront of creating faster, more efficient, and patient-centric approaches to tackling a range of diseases, from cancer to infectious diseases.

High-Performance Computing and AI-Driven Drug Discovery

A primary area of convergence among the labs is the use of supercomputing and artificial intelligence to dramatically shorten the drug discovery timeline. By virtually screening vast libraries of chemical compounds and predicting their interactions with biological targets, researchers can identify promising drug candidates with greater speed and accuracy.

National Laboratory	Key Projects & Initiatives	High-Performance Computing Resources	Key Research Outcomes
Los Alamos National Laboratory (LANL)	Predictive modeling combining quantum physics, chemistry, and machine learning; Machine learning for antibiotic discovery; Generative Unconstrained Intelligent Drug Engineering (GUIDE). [1][2][3]	Institutional Computing Program. [4]	Development of a predictive model for biochemical interactions to accelerate drug design.[1] Identification of molecular properties to guide the discovery of new antibiotics.[2]
Lawrence Livermore National Laboratory (LLNL)	Accelerating Therapeutics for Opportunities in Medicine (ATOM) consortium; Supercomputing-aided cancer drug discovery; Generative Unconstrained Intelligent Drug Engineering (GUIDE). [5][6][7]	World-class supercomputing capabilities.[6]	Co-development of a novel KRAS-targeting cancer drug currently in human clinical trials.[6][8]
Oak Ridge National Laboratory (ORNL)	COVID-19 Computational Drug Discovery Collaborative; Molecular Design for Medical Therapeutics (NVBL); ATOM consortium.[9][10][11]	Summit and Frontier supercomputers.[9]	Developed a rapid pipeline for COVID-19 drug therapies by virtually screening billions of molecules. [9]

Sandia National Laboratories (SNL)	Generative		
	Unconstrained	Advanced computing	Contributed to the
	Intelligent Drug	platforms including	GUIDE initiative to
	Engineering (GUIDE);	Astra (ARM-based).	restore the efficacy of
	AI for national security	[12]	COVID-19
	applications.[3][12]		therapeutics.[3]

Experimental Protocols and Methodologies

The national labs employ a variety of sophisticated experimental and computational protocols to drive their drug discovery efforts.

Computational Screening and Molecular Dynamics:

ORNL, in its quest for COVID-19 therapeutics, utilized its Summit supercomputer to perform large-scale virtual screening of billions of chemical compounds.[9] This process involves docking these compounds to the viral proteins to predict which ones are most likely to inhibit viral replication.[10] Similarly, LLNL's supercomputing platform simulates molecular interactions to identify promising compounds, a process that has been accelerated from years to weeks.[6] LANL has developed machine learning interatomic potentials, such as ANI-1xnr, which can simulate molecular dynamics with quantum mechanical accuracy but at a fraction of the computational cost, enabling the study of complex chemical systems relevant to drug design.[4]

Machine Learning and Predictive Modeling:

LANL has pioneered the use of machine learning to create predictive models that combine quantum physics and chemistry to guide drug design.[1] Their researchers have also developed machine learning models to identify the key molecular properties that allow compounds to permeate the complex outer membrane of gram-negative bacteria, a significant hurdle in antibiotic development.[2] LLNL, as part of the ATOM consortium, is building a library of machine learning models to automate the comparison of hundreds of drug properties crucial for effective drug design.[5]

Yeast Display for Antibody Engineering:

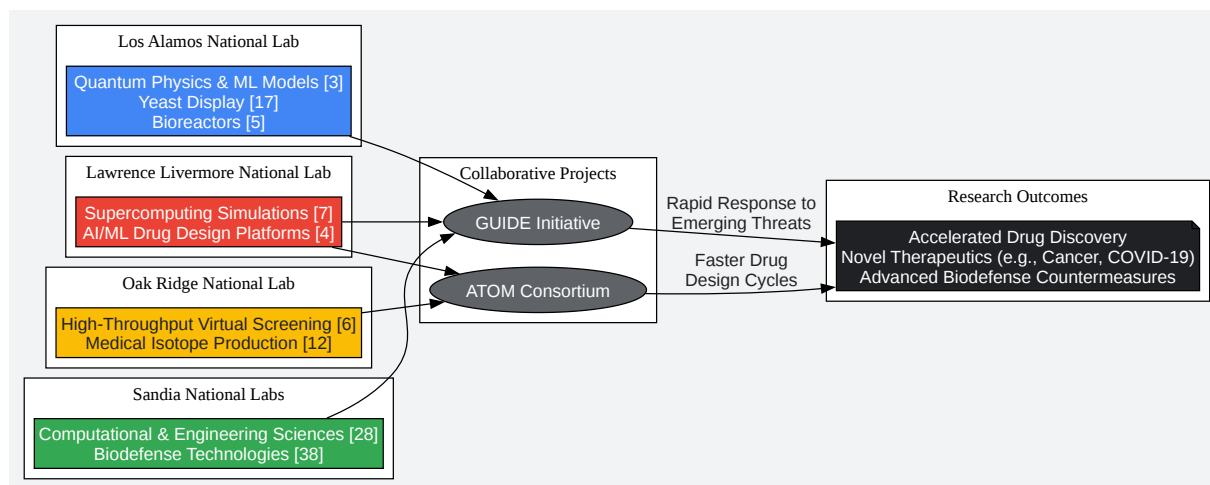
In the collaborative GUIDE project, LANL utilized its high-throughput yeast display capability to evaluate hundreds of antibody sequences computationally redesigned by their partners.^[3] This technique involves engineering yeast cells to display specific antibody variants on their surface, allowing for the rapid screening of vast libraries to identify antibodies with the highest affinity and specificity to a target. This method significantly reduces the time and cost associated with validating AI-developed antibodies.^[3]

Advanced Bioreactor Technology:

LANL has developed a 3D-printed perfusion bioreactor that mimics the complex microenvironment of human physiology.^[13] This platform allows for the growth and differentiation of human cells, such as bone marrow cells, in a more realistic setting than traditional cell cultures. This technology offers a promising alternative to animal testing for studying disease and evaluating the efficacy and toxicity of new drug candidates.^[13]

Collaborative Drug Discovery Workflow

The research outcomes from these national laboratories often stem from collaborative efforts that integrate their diverse expertise and resources. The ATOM and GUIDE initiatives are prime examples of such multi-institutional collaborations.

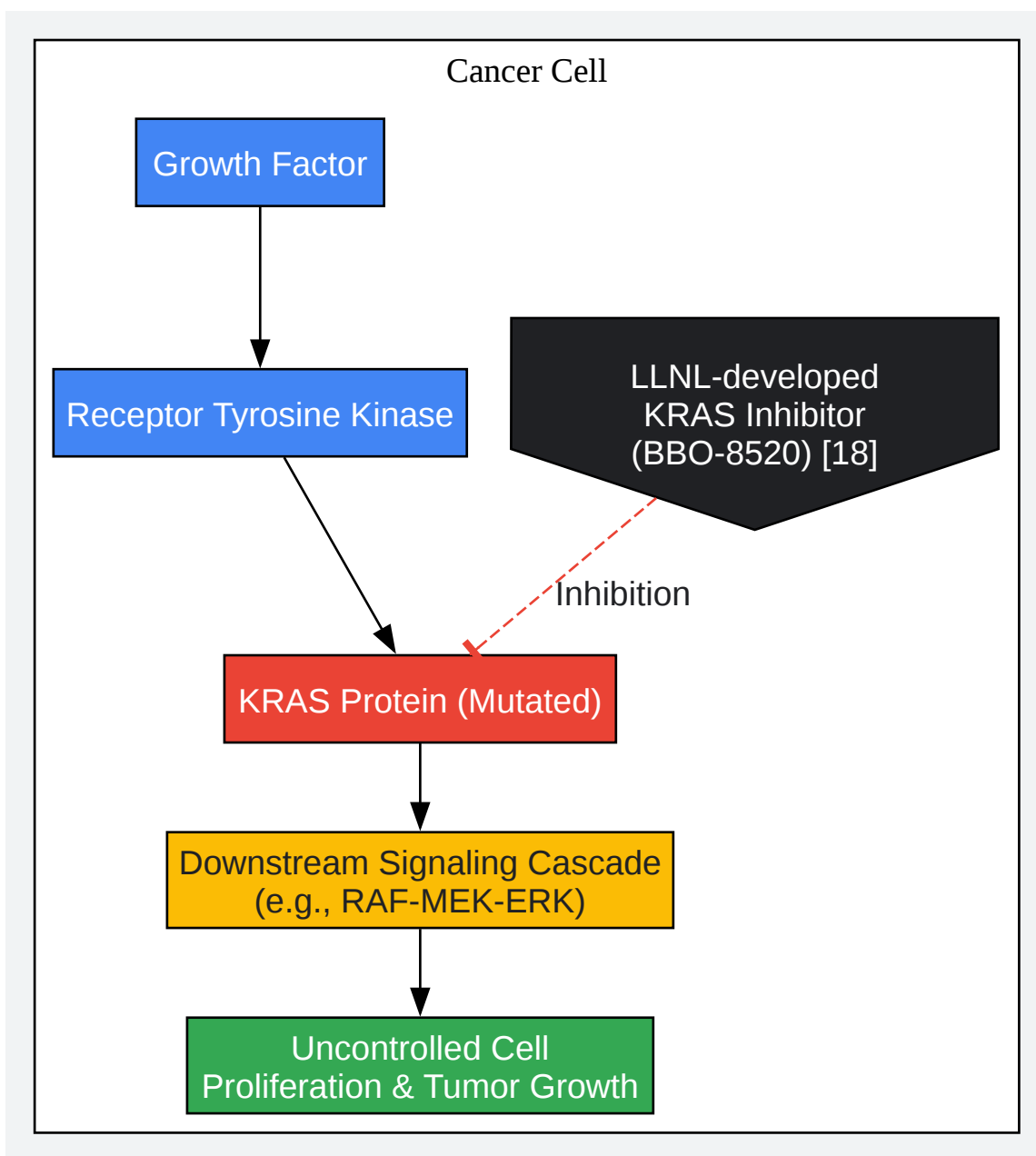


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Caption: Collaborative drug discovery efforts among national labs.

Signaling Pathway and Mechanism of Action

While the research often focuses on the discovery of new molecules, understanding their mechanism of action is crucial. For instance, in the development of a cancer therapeutic, the goal is to inhibit a specific signaling pathway that promotes tumor growth.



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Caption: Inhibition of the KRAS signaling pathway in cancer.

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